Product packaging for Sodium trichloroacetate(Cat. No.:CAS No. 650-51-1)

Sodium trichloroacetate

Cat. No.: B1262058
CAS No.: 650-51-1
M. Wt: 186.37 g/mol
InChI Key: AHFKXSVSQLNSSC-UHFFFAOYSA-N
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Description

Historical Trajectories of Research on Sodium Trichloroacetate (B1195264)

The research history of sodium trichloroacetate is most prominently linked to its application as a herbicide. chemimpex.com Its use in agriculture began in the 1950s, primarily as a selective, soil-applied herbicide for controlling grass weeds, such as quackgrass and Bermuda grass, in crops like sugar beets and sugarcane. wikipedia.orgiarc.fr During this period, much of the research focused on its herbicidal efficacy, persistence in different soil types, and factors influencing its activity. massey.ac.nztrb.org Studies from this era investigated its metabolism by soil microorganisms, a critical aspect of its environmental fate. acs.org

By the late 1940s and continuing through the mid-20th century, thousands of tons of trichloroacetate were used annually as a herbicide in various regions. iarc.fr However, due to regulatory actions, its use as a herbicide was largely phased out in many countries, including the United States and several European nations, in the late 1980s and early 1990s. wikipedia.orgiarc.frnih.gov

In parallel with its agricultural use, this compound and its parent acid were recognized in biochemistry as effective protein precipitants. nih.gov Early biochemical studies also explored its properties as a protein denaturation reagent, comparing its effects to other well-known denaturants. oup.com This laid the groundwork for its later use as a specialized tool in molecular biology and protein chemistry.

Scope and Significance in Contemporary Chemical and Biological Research

In contemporary research, this compound has found a niche as a valuable and versatile reagent, particularly in organic synthesis and biochemistry. cymitquimica.comchemimpex.com

In Chemical Research: The primary significance of this compound in modern organic chemistry is its role as a precursor to the trichloromethyl anion (CCl₃⁻). wikipedia.org Through thermal decarboxylation, it generates this highly nucleophilic species, which is instrumental for introducing the trichloromethyl group into other molecules. wikipedia.org This reaction is fundamental in the synthesis of 2,2,2-trichloromethylcarbinols from aldehydes and ketones. organic-chemistry.orgacs.org These carbinols are important synthetic intermediates. acs.org Recent advancements have focused on optimizing these reactions, for instance by using malonic acid as an additive for electron-deficient aldehydes and developing continuous flow protocols to allow for safer, large-scale synthesis by managing the evolution of heat and carbon dioxide. organic-chemistry.orgacs.org

In Biological Research: this compound serves as a multifaceted tool in biological and biochemical studies. moleculardepot.com It is used to increase the sensitivity and precision of transcript mapping techniques in molecular biology. wikipedia.org Furthermore, its ability to alter protein conformation is actively studied. Research has shown it can act as a denaturing agent, causing the exposure of tyrosine and tryptophan residues from the interior of protein molecules. oup.com Its effects have been compared with other denaturants like urea (B33335) and guanidine (B92328) hydrochloride. oup.com It is also employed as a biochemical tool for investigating metabolic pathways. chemimpex.com

Data Tables

Table 1: Physicochemical Properties of this compound

PropertyValue
Chemical Formula C₂Cl₃NaO₂ cymitquimica.com
Molar Mass 185.36 g·mol⁻¹ wikipedia.org
Appearance White powder wikipedia.org
Melting Point Decomposes at 165–200 °C wikipedia.orgnih.gov
Solubility in water 55 g / 100 ml
Solubility Soluble in methanol (B129727) and ethanol, slightly soluble in acetone. wikipedia.org
Acidity (pKa of conjugate acid) 0.7 wikipedia.org

Data sourced from multiple references. wikipedia.orgnih.gov

Table 2: Applications of this compound in Research

Research FieldSpecific ApplicationFinding/Outcome
Organic Synthesis Precursor to the trichloromethyl anion for trichloromethylation reactions. wikipedia.orgorganic-chemistry.orgSynthesis of 2,2,2-trichloromethylcarbinols from aldehydes; serves as an important intermediate. organic-chemistry.orgacs.org
Continuous Flow Chemistry Reagent in continuous flow systems for decarboxylative trichloromethylation. organic-chemistry.orgEnables safer and more efficient scale-up of the reaction, preventing thermal runaway. organic-chemistry.orgacs.org
Molecular Biology Reagent to increase sensitivity and precision during transcript mapping. wikipedia.orgImproved mapping of gene transcripts. wikipedia.org
Biochemistry/Protein Chemistry Protein denaturation reagent. oup.comInduces conformational changes in proteins, exposing internal amino acid residues. oup.com
Agricultural Science (Historical) Selective herbicide for grass control. chemimpex.comiarc.frEffective control of perennial grasses in various crops. iarc.fr
Polymer Chemistry Polymerization catalyst for vinyl compounds. nih.govFacilitates the polymerization of vinyl monomers. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C2HCl3NaO2 B1262058 Sodium trichloroacetate CAS No. 650-51-1

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

650-51-1

Molecular Formula

C2HCl3NaO2

Molecular Weight

186.37 g/mol

IUPAC Name

sodium;2,2,2-trichloroacetate

InChI

InChI=1S/C2HCl3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7);

InChI Key

AHFKXSVSQLNSSC-UHFFFAOYSA-N

SMILES

C(=O)(C(Cl)(Cl)Cl)[O-].[Na+]

Canonical SMILES

C(=O)(C(Cl)(Cl)Cl)O.[Na]

Color/Form

Yellow powder
Colorless salt

density

Relative density (water = 1): 0.9

melting_point

Decomposes at 165-200 °C

Other CAS No.

650-51-1

physical_description

HYGROSCOPIC WHITE-TO-YELLOW POWDER.

Pictograms

Irritant; Environmental Hazard

solubility

In water = 1.2 kg/l at 25 °C
Soluble in ethanol
In methanol 232, acetone 7.6, diethyl ether 0.2, benzene 0.07, carbon tetrachloride 0.04, heptane 0.02 (all in g/l, at 25 °C)
Solubility in water, g/100ml at 25 °C: 120 (very good)

Synonyms

Acid, Trichloroacetic
Acide trichloracetique
Rubidium Trichloroacetate
Sodium Trichloroacetate
trichloracetique, Acide
Trichloroacetate, Rubidium
Trichloroacetate, Sodium
Trichloroacetic Acid

vapor_pressure

0.1 mPa at 70 °C

Origin of Product

United States

Synthetic Routes and Production Methodologies

Industrial Production Processes of Sodium Trichloroacetate (B1195264)

The industrial-scale synthesis of sodium trichloroacetate is primarily achieved through a straightforward acid-base neutralization reaction. nih.govnih.gov The process involves reacting trichloroacetic acid with a suitable sodium-containing base. nih.gov The two most common bases used for this purpose are sodium hydroxide (B78521) and sodium carbonate (soda ash). nih.govnih.gov

The reaction with sodium hydroxide is a direct neutralization that produces this compound and water: CCl₃COOH + NaOH → CCl₃COONa + H₂O wikipedia.org

Alternatively, when sodium carbonate is used, the reaction yields this compound, water, and carbon dioxide: 2CCl₃COOH + Na₂CO₃ → 2CCl₃COONa + H₂O + CO₂

To enhance process efficiency and product yield, some methods carry out the neutralization with soda ash in a medium of a saturated this compound solution at temperatures of 40°C or higher. google.com Following the neutralization, the resulting solution may be evaporated to isolate the solid this compound salt. google.com Care is taken during this step, as the salt can be unstable at high temperatures. google.com For use as a crop protection agent, the final product is typically required to have a minimum purity of 95%. nih.gov

Laboratory-Scale Synthesis Techniques and Refinements

In a laboratory setting, this compound is prepared using the same fundamental neutralization principle as in industrial production. orgsyn.org A common laboratory procedure involves dissolving trichloroacetic acid in water and carefully adding an aqueous solution of sodium hydroxide. orgsyn.org

To ensure complete neutralization without introducing excess base, an indicator such as phenolphthalein (B1677637) is often used to identify the reaction's endpoint. orgsyn.org Once the neutralization is complete, the product is isolated from the solution. This typically involves drying the product under a vacuum at room temperature to remove water and obtain the final, purified salt. orgsyn.org The resulting this compound is a white to almost white powder. chemicalbook.com

Table 1: Comparison of Production Methodologies

Feature Industrial Production Laboratory Synthesis
Primary Reactants Trichloroacetic acid, Sodium hydroxide or Sodium carbonate nih.govnih.gov Trichloroacetic acid, Sodium hydroxide orgsyn.org
Solvent/Medium Aqueous solution, Saturated product solution nih.govgoogle.com Aqueous solution orgsyn.org
Process Control Temperature and concentration monitoring google.com Use of pH indicators (e.g., phenolphthalein) orgsyn.org
Isolation Method Evaporation, Crystallization google.com Vacuum drying orgsyn.org

| Scale | Large-scale, tonnage production nih.gov | Small-scale, gram to kilogram quantities |

Derivatization Reactions in Organic Synthesis

This compound serves as a valuable reagent in organic synthesis, primarily as a precursor to reactive intermediates through derivatization reactions.

A key reaction of this compound is its decarboxylation—the removal of a molecule of carbon dioxide (CO₂). This process typically occurs upon heating or in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO). acs.orgcore.ac.uk The decarboxylation generates the highly reactive trichloromethyl anion (CCl₃⁻). wikipedia.orgacs.org

This reaction is significantly accelerated in the presence of trichloroacetic acid itself or by simply adding more trichloroacetate ions to the solution. core.ac.uk The trichloromethyl anion is a potent nucleophile and serves as the key intermediate for further synthetic transformations. wikipedia.orgchemicalbook.comlookchem.com

The nucleophilic trichloromethyl anion, generated from the decarboxylation of this compound, readily attacks the electrophilic carbon of carbonyl groups, particularly in aldehydes. chemicalbook.comlookchem.comresearchgate.net This addition reaction results in the formation of 2,2,2-trichloromethylcarbinols, which are important synthetic intermediates. acs.orgacs.org

Detailed research has led to refined protocols for this transformation. organic-chemistry.orgnih.gov

For electron-rich aromatic aldehydes , this compound can be used alone in DMSO to afford the desired trichloromethylcarbinol in good yield. acs.orgacs.org

For electron-deficient aromatic aldehydes , which are more susceptible to competing side reactions like the Cannizzaro reaction, the addition of malonic acid along with this compound in DMSO has proven effective. acs.orgacs.orgorganic-chemistry.org

These optimized methods provide high yields and can be adapted for continuous flow processes, allowing for safer large-scale production. organic-chemistry.orgnih.gov

Table 2: Optimized Conditions for Trichloromethylcarbinol Synthesis

Aldehyde Type Reagents Solvent Key Finding
Electron-Rich This compound DMSO Addition of acid is not required and can be detrimental. acs.orgacs.org

| Electron-Deficient | this compound, Malonic Acid | DMSO | Malonic acid suppresses the competing Cannizzaro reaction. acs.orgorganic-chemistry.org |

Under certain conditions, the trichloromethyl anion formed from the decarboxylation of this compound can undergo a further transformation by losing a chloride ion (Cl⁻). vaia.com This elimination step generates dichlorocarbene (B158193) (:CCl₂), another highly reactive and synthetically useful intermediate. vaia.comoregonstate.edu

The thermal decomposition of this compound in an aprotic solvent, such as 1,2-dimethoxyethane, is a standard method for generating dichlorocarbene under essentially neutral conditions. oregonstate.edu This method is advantageous for reactions involving base-sensitive substrates. oregonstate.edu The electrophilic dichlorocarbene can then participate in various reactions, most notably the [1+2] cycloaddition with alkenes to form geminal dichlorocyclopropanes. oregonstate.eduwikipedia.org This reaction is also a key step in the Reimer-Tiemann reaction for the ortho-formylation of phenols. wikipedia.orgwikipedia.orgnumberanalytics.com

For analytical purposes, particularly for the determination of trace amounts of trichloroacetic acid in environmental or biological samples, derivatization is often necessary to make the compound suitable for analysis by gas chromatography (GC). epa.goviarc.fr A common method involves the conversion of trichloroacetic acid (often liberated from its sodium salt by acidification) into its methyl ester. epa.govnih.govnih.gov

This esterification is typically carried out using acidic methanol (B129727), where an acid like sulfuric acid catalyzes the reaction. epa.govnih.gov The resulting methyl trichloroacetate is more volatile and less polar than the parent acid, making it ideal for separation and quantification by GC, often coupled with an electron capture detector (ECD) which is highly sensitive to halogenated compounds. iarc.frnih.gov

Table of Mentioned Compounds

Compound Name
1,2-dimethoxyethane
2,2,2-trichloromethylcarbinol
Carbon Dioxide
Chloroform (B151607)
Dichlorocarbene
Dimethyl sulfoxide (DMSO)
Dimethylformamide (DMF)
Malonic Acid
Methyl trichloroacetate
Phenolphthalein
Sodium Carbonate
Sodium Hydroxide
This compound
Sulfuric Acid
Trichloroacetic Acid

Advanced Analytical Methodologies for Sodium Trichloroacetate

Chromatographic Techniques for Detection and Quantification

Chromatography stands as a cornerstone for the separation and analysis of sodium trichloroacetate (B1195264), often in the form of its conjugate acid, trichloroacetic acid (TCA), from complex matrices. Techniques such as Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) provide the high resolution needed for accurate quantification.

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds. thermofisher.com However, due to the high polarity and low volatility of trichloroacetic acid, direct GC analysis is difficult. thermofisher.com To overcome this, a derivatization step is required to convert the analyte into a more volatile and thermally stable form suitable for GC analysis. thermofisher.comnih.gov This process not only improves chromatographic behavior but also enhances detectability. thermofisher.com

Several derivatization reagents have been successfully employed for the analysis of TCA. The process typically involves esterification of the carboxylic acid group. Common derivatizing agents include:

Diazomethane: This reagent is used to form methyl esters of haloacetic acids, including TCA. The derivatized sample is then extracted using a suitable solvent before being injected into the GC-MS system. This method is specified in ISO 23631:2006 for determining TCA in drinking and ground water. asn.sn

Pentafluorobenzyl bromide (PFBBr): This alkylation reagent converts carboxylic acids into their corresponding fluorinated derivatives. thermofisher.com The reaction is often performed as an extractive alkylation, which simultaneously combines extraction and derivatization, reducing sample preparation time. thermofisher.com The resulting PFB esters are highly responsive to electron capture detection (ECD) and provide excellent sensitivity in GC-MS analysis. thermofisher.com

Boron Trifluoride/Methanol (B129727) (BF3/Methanol): This mixture is used to create methyl esters of TCA. Research has shown that optimizing reaction conditions, such as incubation time and temperature, is crucial for achieving maximum yield and reliable quantification. cdc.gov For example, experiments have indicated that an incubation time of at least 90 minutes at 60°C improves the reaction response. cdc.gov

Once derivatized, the sample is introduced into the GC, where the components are separated based on their boiling points and polarity on a capillary column. thermofisher.com The separated components then enter the mass spectrometer, which ionizes and fragments them, providing a unique mass spectrum that allows for positive identification and quantification. thermofisher.com GC-MS can be operated in different modes, such as full scan for identifying unknown compounds or selected ion monitoring (SIM) for enhanced sensitivity in quantifying target analytes. thermofisher.comnih.gov

Table 1: Comparison of Derivatization Reagents for GC-MS Analysis of Trichloroacetic Acid (TCA)

Derivatization Reagent Chemical Reaction Typical Matrix Key Advantages Reference(s)
Diazomethane Methylation (forms methyl trichloroacetate) Drinking Water, Ground Water Established in standard methods (ISO 23631:2006), effective for haloacetic acids. asn.sn,
Pentafluorobenzyl bromide (PFBBr) Alkylation (forms PFB ester) General (for low molecular weight chlorinated acids) Fast reaction time (<30 min), combines extraction and derivatization, produces highly detectable derivatives. thermofisher.com
Boron Trifluoride/Methanol (BF3/Methanol) Esterification (forms methyl trichloroacetate) Urine, Water Excellent recovery rates, though reaction kinetics require optimization (e.g., >90 min incubation). cdc.gov

High-Performance Liquid Chromatography (HPLC) is another versatile technique for analyzing non-volatile or thermally sensitive compounds. For analytes that lack a strong chromophore or fluorophore, pre-column derivatization is a valuable strategy to enhance detection by attaching a UV-absorbing or fluorescent tag to the molecule before it enters the HPLC column. lcms.czbevital.no This approach improves sensitivity and selectivity. bevital.no

While direct analysis of small, polar organic acids like TCA is possible with mixed-mode chromatography, lcms.cz pre-column derivatization is a common technique for similar analytes. The process involves reacting the sample with a derivatizing agent before injection into the HPLC system. lcms.cz The choice of reagent depends on the functional group available on the analyte. For TCA, derivatization would target its carboxylic acid group.

Commonly used derivatization reagents in HPLC for other analytes that could be conceptually applied include:

o-Phthaldialdehyde (OPA): OPA reacts rapidly with primary amines in the presence of a thiol to form highly fluorescent isoindole derivatives. lcms.czsci-hub.box While OPA itself targets amines, its principle of adding a fluorescent tag is a key strategy in pre-column derivatization.

9-Fluorenylmethyl chloroformate (FMOC-Cl): FMOC-Cl reacts with both primary and secondary amines to form stable, highly fluorescent adducts. bevital.nosci-hub.boxnih.gov This reagent has been used to determine levels of glutathione, with derivatization occurring at room temperature in about 15 minutes. nih.gov The stability of the FMOC adducts is a significant advantage. sci-hub.box

The derivatized sample is then injected into a reversed-phase HPLC system, where the tagged analyte is separated from excess reagent and other sample components. Detection is typically accomplished using a fluorescence or UV-Vis detector, offering very low detection limits. da.gov.ph Automating the pre-column derivatization process within the autosampler can reduce analysis time and improve reproducibility. lcms.cz

Table 2: Principles of Pre-column Derivatization Agents Relevant to HPLC Analysis

Derivatization Reagent Target Functional Group Detection Method Key Characteristics Reference(s)
***o*-Phthaldialdehyde (OPA)** Primary Amines Fluorescence Rapid reaction, automated derivatization is possible, but adducts can be unstable. sci-hub.box, lcms.cz
9-Fluorenylmethyl chloroformate (FMOC-Cl) Primary and Secondary Amines Fluorescence Forms stable adducts, but excess reagent must be removed or separated. Recommended when secondary amines are of interest. sci-hub.box, nih.gov, bevital.no
Dansyl Chloride Primary and Secondary Amines, Phenols Fluorescence Allows for reliable quantitation of specific compounds like cystine, but the reaction can be time-consuming. sci-hub.box

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Method Validation and Improvement in Analytical Chemistry

The development of any analytical method is incomplete without rigorous validation to ensure it is suitable for its intended purpose. researchgate.net Method validation establishes through laboratory studies that the performance characteristics of the method meet the requirements for the intended analytical applications. researchgate.netresearchgate.net Key validation parameters include:

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed using a reference material or by recovery studies on spiked samples. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings from a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). researchgate.net

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. researchgate.net

Range: The interval between the upper and lower concentration of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity. researchgate.net

Limit of Detection (LOD): The lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.net It can be determined based on the signal-to-noise ratio (typically 3:1). researchgate.net

Limit of Quantification (LOQ): The lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.net The signal-to-noise ratio for LOQ is generally 10:1. researchgate.net

Specificity/Selectivity: The ability to assess unequivocally the analyte in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. researchgate.net

Continuous improvement of analytical methods is also crucial. This can involve optimizing sample preparation steps, such as the duration of a derivatization reaction to maximize yield. cdc.gov In GC-MS, for example, method improvement could involve adjusting temperature programs for better separation or using acquisition modes like SIM instead of full scan to lower detection limits for target compounds. nih.govscielo.br For HPLC, changing the mobile phase composition or gradient can resolve co-eluting peaks. nih.gov The goal of these improvements is to enhance performance characteristics like sensitivity, accuracy, and sample throughput.

Table 4: Key Parameters for Analytical Method Validation

Validation Parameter Description Common Acceptance Criteria Reference(s)
Accuracy Closeness of measured value to the true value. Typically 98-102% recovery for drug substance assay. researchgate.net
Precision Agreement between a series of measurements. Relative Standard Deviation (RSD) ≤ 2%. researchgate.net
Linearity Proportionality of signal to analyte concentration. Correlation coefficient (r²) ≥ 0.99. da.gov.ph
Limit of Detection (LOD) Lowest concentration that can be detected. Signal-to-Noise Ratio ≥ 3:1. researchgate.net
Limit of Quantification (LOQ) Lowest concentration that can be accurately measured. Signal-to-Noise Ratio ≥ 10:1. researchgate.net
Specificity Ability to measure the analyte in the presence of interferences. Peak purity analysis, resolution of analyte peak from others. researchgate.net

Investigation of Molecular and Biochemical Mechanisms

Biochemical Tool Applications of Sodium Trichloroacetate (B1195264)

Sodium trichloroacetate serves as a valuable biochemical tool, not for direct pathway tracing, but for perturbing cellular systems to understand their function. Its utility lies in its ability to modulate specific cellular components and processes, allowing researchers to study the downstream consequences and infer pathway dependencies.

While not a tracer itself, this compound's known effects on mitochondrial function and metabolism allow it to be used in the elucidation of metabolic pathways. By inducing specific metabolic changes, researchers can study the resulting adaptations and responses of cellular networks. For instance, the compound is known to be a metabolite of trichloroethylene, and its administration has been shown to alter fatty acid metabolism and phospholipid homeostasis. nih.gov

In some biological systems, such as soil microorganisms, this compound can serve as a carbon source, and its breakdown has been studied. acs.org The metabolism of TCA in a Pseudomonas species was found to involve serine as an early product, with the enzymatic breakdown being dependent on cofactors like NADPH and Coenzyme A. acs.org Such studies, while focused on its degradation, provide insight into microbial metabolic capabilities.

Furthermore, related compounds like sodium dichloroacetate (B87207) (DCA) are known to stimulate mitochondrial metabolism by inhibiting pyruvate (B1213749) dehydrogenase kinase (PDK), which in turn activates the pyruvate dehydrogenase complex (PDC). nih.gov This promotes the entry of pyruvate into the TCA cycle. nih.gov By observing how cells respond to such targeted metabolic perturbations, scientists can explore the regulation and connectivity of central energy pathways. High sodium concentrations, in general, have been shown to inhibit the electron transfer chain at the level of complex II/III, reducing mitochondrial respiration and ATP production, which can be used to probe a cell's reliance on oxidative phosphorylation. nih.govresearchgate.net

This compound is utilized to explore a variety of cellular processes, primarily through its ability to induce stress and disrupt molecular interactions. Its capacity to generate reactive oxygen species (ROS) makes it a useful tool for studying cellular antioxidant responses and signaling. nih.govnih.gov Administration of TCA has been shown to increase the activities of the antioxidant enzymes superoxide (B77818) dismutase (SOD) and catalase (CAT), indicating its utility in probing the cellular mechanisms that handle oxidative stress. nih.govnih.gov

High concentrations of this compound act as a chaotrope, a property that can be exploited to study protein-protein interactions. For example, it has been successfully used to dissociate proteinase-inhibitor complexes, such as those involving cysteine proteinases from Dictyostelium discoideum and the plant proteinase papain. nih.gov This application provides a method for detecting and analyzing endogenous enzyme-inhibitor systems within a cell. nih.gov

The compound's influence on mitochondrial function is another key area of its application in cellular process exploration. Elevated sodium levels can perturb the mitochondrial membrane potential and interfere with the electron transport chain, providing a model for studying mitochondrial dysfunction and its role in cellular signaling and pathology. nih.govwiley.com This interference can lead to the activation of specific signaling pathways, including those involved in inflammation. nih.govacs.org

Studies in Metabolic Pathway Elucidation

Nucleic Acid Interactions and Research Applications

This compound's properties as a chaotropic agent make it a valuable tool in nucleic acid research, particularly in their quantification and in enhancing the sensitivity of transcript mapping techniques.

Quantification of Nucleic Acids

This compound is employed in analytical chemistry for the quantification of nucleic acid concentrations. When it reacts with DNA duplexes, it forms a stable DNA-SCT complex that can be detected by its absorbance at 260 nm. biosynth.com It is also recognized as a strong chaotropic agent, which is beneficial for isolating nucleic acids from challenging microbial populations by disrupting cells and inhibiting ribonucleases. nih.govgoogle.com This allows for the co-extraction of both RNA and DNA without the need for hazardous substances like phenol (B47542) or chloroform (B151607). nih.gov

Enhancement of Transcript Mapping Sensitivity and Precision

An improved method for mapping the boundaries of RNA transcripts utilizes this compound to increase both the sensitivity and precision of the nuclease protection technique. osti.gov This method takes advantage of the significant difference in the thermal stability of RNA:DNA and DNA:DNA duplexes in concentrated chaotropic salt solutions. osti.gov At a concentration of 3.0 M, this compound allows for highly efficient RNA:DNA hybridization at 45°C, while DNA:DNA duplexes remain denatured. osti.gov This results in a 50- to 100-fold increase in RNA:DNA hybridization compared to methods using high concentrations of formamide. osti.gov

Furthermore, the use of this compound in the hybridization buffer, combined with 35S-labeled M13 DNA probes, has been shown to develop a rapid and simple method for RNA transcript mapping. nih.gov This approach is reported to be at least 50 times more sensitive than conventional S1 nuclease mapping techniques. nih.gov The ability to use M13 probes without purification from the template streamlines the process. nih.gov

Table 2: Applications of this compound in Nucleic Acid Research

Application Method Advantage Reference
Nucleic Acid Quantification Formation of a stable DNA-SCT complex detected by absorbance at 260 nm. Enables quantification of nucleic acid concentration. biosynth.com
Nucleic Acid Isolation Used as a strong chaotropic agent to lyse cells and inhibit ribonucleases. Allows for co-extraction of RNA and DNA without phenol/chloroform. nih.govgoogle.com
Transcript Mapping Increases the thermal stability difference between RNA:DNA and DNA:DNA duplexes. 50- to 100-fold more RNA:DNA hybridization; eliminates the need for probe purification in some cases. osti.gov

Environmental Transport, Transformation, and Degradation Pathways

Abiotic Transformation Processes

Abiotic processes, which are non-biological in nature, play a significant role in the transformation of sodium trichloroacetate (B1195264) in the environment. These processes primarily involve photochemical reactions in the atmosphere and hydrolysis in aqueous systems.

While sodium trichloroacetate itself is a salt and not prone to volatilization, its precursor, trichloroacetic acid (TCA), can be formed in the atmosphere. nih.govoecd.org The atmospheric degradation of chlorinated hydrocarbons like tetrachloroethylene (B127269) and 1,1,1-trichloroethane (B11378) can lead to the formation of TCA. oecd.orgresearchgate.net Once formed, TCA is subject to photochemical degradation. Due to its low volatility, atmospheric TCA is primarily removed through wet and dry deposition, leading to its widespread distribution in soils. oecd.org

In aqueous solutions, this compound is relatively stable at neutral pH and ambient temperatures. wiley-vch.de However, under certain conditions, it undergoes hydrolysis. At elevated temperatures, such as at the boiling point of water, the hydrolysis of this compound to form chloroform (B151607) and sodium bicarbonate occurs quantitatively within an hour. wiley-vch.de Even at 20-25°C, a 50% aqueous solution will experience about 1% hydrolysis over a period of 4 to 6 weeks. wiley-vch.de In aprotic solvents and at elevated temperatures (around 80°C), this compound can decompose to form dichlorocarbene (B158193), a reactive intermediate. wiley-vch.de

Photochemical Degradation in Atmospheric Systems

Biotic Degradation Mechanisms in Environmental Compartments

Biological processes, particularly those mediated by microorganisms, are crucial for the breakdown of this compound in soil and water.

Microbial communities in both soil and water have demonstrated the ability to degrade trichloroacetate. The rate of this biodegradation can be influenced by several factors, including the pre-adaptation of the microbial population, soil type, and temperature. oecd.org In some studies, the half-life (DT50) of TCA in soil has been observed to range from 18.1 to 25.5 days, depending on the specific conditions. oecd.org Repeated applications of TCA to soil have been shown to decrease the lag period and shorten the degradation half-life, suggesting an adaptation of the microbial community. oecd.org However, in acidic soils and at lower temperatures (14–15 °C), the breakdown of TCA can be very slow. While some studies indicate rapid degradation, others classify it as "non-biodegradable" in certain tests, highlighting the variability of its persistence. oecd.org

The biodegradation of this compound by soil microorganisms leads to the formation of several metabolites. Research has identified dichloroacetic acid and monochloroacetic acid as breakdown products in forest soil. oecd.org The transformation of TCA can also be a step in the broader degradation pathways of more complex chlorinated solvents. acs.org

Microbial Biodegradation in Soil and Water Systems

Environmental Distribution and Fate Modeling

The environmental distribution of this compound is largely governed by its physical and chemical properties. As a salt, it does not readily partition to the atmosphere. nih.gov When released into water or moist soil, it dissociates into the trichloroacetate ion. nih.gov Its high solubility in water means it is likely to be mobile in the environment. fishersci.com

Models of its environmental fate consider its direct release from use as an herbicide and its formation from atmospheric degradation of other chlorinated compounds. nih.govoecd.org Due to its persistence under certain conditions and its mobility in water, there is a potential for it to contaminate aquatic environments. oecd.orgfishersci.cominchem.org The predicted no-effect concentration (PNEC) in soil has been estimated at 2.4 µg/kg. researchgate.net

Adsorption and Desorption Characteristics in Soil

The movement of this compound in soil is significantly influenced by adsorption and desorption processes. These are physicochemical interactions where the chemical can stick to (adsorb) and be released from (desorb) soil particles. Several factors inherent to the soil and the chemical itself govern these processes, including the soil's organic matter content, clay content, pH, and cation exchange capacity, as well as the chemical's water solubility and pKa. au.dk

Generally, substances with strong sorption tendencies are less mobile and less available for uptake by organisms or for transport into groundwater. au.dk For this compound, being the sodium salt of trichloroacetic acid, its behavior in soil is largely dictated by the trichloroacetate anion. Research has shown that the sorption of transformation products of some herbicides can be lower than that of the parent compound, which could lead to increased mobility and a greater potential to enter surface and groundwaters. whiterose.ac.uk

Studies on similar compounds, like sodium chloride (NaCl), in sandy porous media have provided insights into the dynamics of adsorption and desorption. Experiments using varying concentrations of NaCl solutions and different soil quantities demonstrated that adsorption is more pronounced in soils with less weight, and as the soil weight increases, the adsorption of ions decreases. easychair.org Over time, an equilibrium is reached where the processes of adsorption and desorption cease. easychair.org While not directly about this compound, these findings highlight the dynamic and variable nature of salt-like compounds in soil environments. The retention of organic contaminants in soil is a complex phenomenon that can increase over time, a process known as ageing, which involves diffusion into micropores and sorption to soil organic matter. au.dk

Table 1: Factors Influencing Adsorption and Desorption in Soil

Factor Influence on this compound Behavior
Soil Organic Matter Higher organic matter content can increase adsorption, reducing mobility.
Clay Content Clay minerals provide surfaces for adsorption, potentially decreasing mobility.
Soil pH The pH can affect the charge of both the soil particles and the trichloroacetate anion, influencing sorption.
Cation Exchange Capacity (CEC) A higher CEC may indicate more sites for potential interaction, although the anionic nature of trichloroacetate is key. au.dk
Water Solubility High water solubility suggests greater mobility in soil water. wikipedia.org

Atmospheric Transport and Deposition Processes

While primarily a soil and water contaminant, the potential for atmospheric transport of this compound exists, particularly if it becomes associated with airborne particles. The substance can be absorbed into the body by inhalation of its aerosol form, indicating that it can exist as airborne particles. inchem.org The generation of dust or spray can lead to airborne concentrations. inchem.org

Deposition can occur through wet deposition (rain and snow) and dry deposition (settling of particles). Given that this compound is a powder, it is plausible that it could be transported as dust and deposited elsewhere. inchem.org

Predictive Modeling of Environmental Behavior

Predictive modeling is an essential tool for understanding the potential environmental fate of chemical substances, especially when experimental data is limited. nih.govpeercommunityin.org These models, often known as Quantitative Structure-Activity Relationship (QSAR) models, use the chemical structure of a compound to predict its physical, chemical, and biological properties, including its environmental behavior. nih.gov

For this compound, predictive models could estimate key environmental parameters such as soil sorption, mobility, and potential for bioaccumulation. These models work by relating the molecular structure of a chemical to its known activities or properties. nih.gov For instance, the hydrophobicity, dissociation constant, and soil sorption of many chemicals can be estimated with confidence using these approaches. whiterose.ac.uk

Recent advancements in predictive modeling incorporate machine learning algorithms and can integrate various types of data, including chemical descriptors and biological assay data, to improve the accuracy of predictions. nih.govwickerlab.org Such models can be used to predict biodegradation pathways and the ecotoxicological effects of transformation products. whiterose.ac.ukpeercommunityin.orgwickerlab.org The goal of these modeling efforts is to assess the environmental load of pollutants and to identify potential risks without the need for extensive and time-consuming experimental studies. whiterose.ac.ukun.org For a compound like this compound, these models could help to fill data gaps regarding its long-term environmental behavior and fate.

Ecotoxicological Research Methodologies and Environmental Behavior Assessment Frameworks

Methodologies for Assessing Chemical Behavior in Environmental Systems

To understand the environmental behavior of sodium trichloroacetate (B1195264), researchers employ a variety of methodologies tailored to specific environmental compartments, primarily soil and water. These methods are designed to investigate the compound's persistence, degradation, mobility, and potential for bioaccumulation.

In terrestrial systems, laboratory and field studies are fundamental. Laboratory experiments often use soil samples of varied types (e.g., differing in organic matter content or texture) to which sodium trichloroacetate is applied. ucanr.edu These microcosms are monitored over time to determine the rate of degradation. One common approach is to measure the dissipation half-life (DT50), which for the active component trichloroacetic acid (TCA) has been shown to vary from approximately 18 to 25 days, depending on soil type and conditions. oecd.org Such studies have demonstrated that the degradation of TCA is primarily a microbial process and that repeated application can shorten the lag period and accelerate breakdown due to the adaptation of soil microorganisms. oecd.org The identification of metabolites, such as dichloroacetic acid and monochloroacetic acid, is also a key component of these degradation studies. oecd.org Furthermore, bioassays using sensitive indicator plants, like oats, can be used to assess the residual phytotoxicity in the soil over time. In these tests, plant growth (e.g., fresh weight) is measured after a set period and compared to controls to determine the level of active herbicide remaining. ucanr.edu

In aquatic environments, the assessment relies heavily on standardized toxicity tests with representative organisms. researchgate.net Because this compound is highly soluble in water, its potential impact on aquatic life is a key concern. nih.govilo.org Algae are recognized as a particularly sensitive group and are frequently used in ecotoxicological testing. oecd.orgresearchgate.net Methodologies follow established guidelines (e.g., OECD Guideline 201) where cultures of specific algal species are exposed to a range of concentrations of the chemical. europa.eu The primary endpoint measured is the inhibition of growth over a defined period, typically 72 to 96 hours, from which effect concentrations can be calculated. europa.eu Studies have utilized various species, including Chlorella pyrenoidosa, Pseudokirchneriella subcapitata, and Scenedesmus subspicatus, to determine the compound's toxicity. oecd.orgresearchgate.net

The following table summarizes the key methodologies used to assess the environmental behavior of this compound.

Environmental CompartmentMethodologyObjectiveKey Parameters MeasuredReference
Terrestrial (Soil)Laboratory/Field Degradation StudiesTo determine the persistence and breakdown of the chemical in soil.Dissipation Half-Life (DT50), identification of metabolites. oecd.org
Terrestrial (Soil)Microbial Metabolism StudiesTo investigate the role of microorganisms in degradation.Rate of degradation in sterile vs. non-sterile soil, microbial population changes. acs.org
Terrestrial (Soil)Plant Bioassays (e.g., with oats)To measure residual phytotoxicity in treated soil.Plant growth inhibition, fresh weight reduction. ucanr.edu
Aquatic (Water)Algal Growth Inhibition Test (e.g., OECD 201)To assess the toxicity to primary producers in aquatic systems.Growth rate, biomass reduction (EC50, NOEC). researchgate.neteuropa.eu
GeneralAnalytical Chemistry (e.g., Gas Chromatography)To quantify the concentration of the parent compound and its metabolites in environmental media.Concentration (µg/L, mg/kg). epa.gov

Principles and Applications of Dose-Response Analysis in Environmental Contexts

Dose-response analysis is a cornerstone of ecotoxicology, providing a quantitative relationship between the amount of a chemical an organism is exposed to (the dose or concentration) and the magnitude of the resulting effect. nih.gov This principle is applied to determine the concentrations at which a substance may pose a risk to environmental organisms. The analysis generates critical data points, such as the No-Observed-Effect Concentration (NOEC), which is the highest tested concentration at which no statistically significant adverse effect is observed compared to a control. researchgate.netnih.gov Other key metrics include the ECx, or Effect Concentration, which is the concentration that causes a specified percentage (x) of effect in the exposed population (e.g., EC10 for a 10% reduction in growth). oecd.orgnih.gov

For this compound, dose-response analyses have been conducted on a range of non-target species to establish environmental quality benchmarks. In the aquatic environment, toxicity studies with algae have yielded important dose-response data. An early study reported a 14-day NOEC of 0.01 mg/L for the alga Chlorella pyrenoidosa. oecd.org However, more recent research using different species has indicated lower toxicity, with a NOEC of 3 mg/L reported for the more sensitive species Pseudokirchneriella subcapitata and Scenedesmus subspicatus, highlighting the importance of using multiple species in assessments. researchgate.net

In the terrestrial environment, the phytotoxicity of this compound to non-target plants is a primary concern. Dose-response studies have been performed to quantify these effects. For example, a 60-day study on pine trees (Pinus sylvestris) determined an EC10—the concentration causing a 10% effect—to be 0.12 mg/kg of soil. oecd.org Such studies are crucial for assessing the risk to terrestrial ecosystems, particularly from the chemical's historical use as a herbicide and its potential to persist in soil. oecd.orgepa.gov These values, derived from controlled experiments, are then used in risk assessment frameworks to compare against predicted environmental concentrations (PECs) to determine if a risk is likely.

The following table presents key dose-response findings for trichloroacetate (the active ion of this compound) from ecotoxicological research.

Organism GroupSpeciesEndpointValueExposure DurationReference
Aquatic AlgaeChlorella pyrenoidosaNOEC0.01 mg/L14 days oecd.org
Aquatic AlgaePseudokirchneriella subcapitataNOEC3.0 mg/LNot Specified researchgate.net
Aquatic AlgaeScenedesmus subspicatusNOEC3.0 mg/LNot Specified researchgate.net
Terrestrial PlantsPine (Pinus sylvestris)EC100.12 mg/kg60 days oecd.org

Plant Physiological Responses and Mechanisms of Action

Impact on Plant Metabolism and Biochemical Pathways

The introduction of sodium trichloroacetate (B1195264) into a plant system triggers significant disruptions in its fundamental metabolic processes, from nutrient assimilation to energy production and pigment synthesis.

Trichloroacetic acid (TCA) can be absorbed by plant roots and translocated to other tissues, such as the needles in coniferous trees, where it influences nutrient metabolism. nih.gov Studies on two-year-old Scots pine (Pinus sylvestris L.) seedlings using isotope tracers revealed that the uptake of TCA from the soil had a discernible effect on nitrogen (N) metabolism. nih.gov In these seedlings, an increase in TCA incorporation was correlated with a higher synthesis rate of ¹⁵N-labeled amino acids and proteins. nih.gov This response is suggested to be an activation of stress and detoxification metabolism rather than a simple nutritional enhancement, indicating an influence on the nitrogen metabolism of Pinus sylvestris even at environmentally relevant concentrations. nih.gov

However, the effect may vary depending on the plant species and experimental conditions. A study on duckweed (Lemna gibba) observed no significant effect on the incorporation of ¹⁵N-labeled nutrients within a 24-hour period of exposure to TCA, suggesting that the impact on nutrient assimilation may be time- or concentration-dependent. ufz.de

One of the primary biochemical mechanisms of action for chlorinated aliphatic acids like TCA is the disruption of pantothenate synthesis. cambridge.org Pantothenic acid (Vitamin B₅) is a crucial precursor for the synthesis of Coenzyme A (CoA), an essential cofactor in numerous metabolic pathways in all living organisms. nih.govwikipedia.org

The synthesis of CoA is a universal five-step process, and its availability is critical for central carbohydrate metabolism. nih.gov Specifically, CoA is required for the entry of pyruvate (B1213749) (a product of glycolysis) into the tricarboxylic acid (TCA) cycle in the form of acetyl-CoA. wikipedia.org The TCA cycle is a core component of cellular respiration, responsible for generating energy (ATP) and providing carbon skeletons for biosynthetic processes. schweizerbart.denih.gov

By inhibiting the synthesis of pantothenate, sodium trichloroacetate can limit the pool of available CoA. cambridge.org This limitation would directly impede the TCA cycle, disrupting the plant's primary pathway for energy production from carbohydrates and interfering with the synthesis of essential molecular building blocks. wikipedia.orgnih.gov While herbicides that inhibit amino acid synthesis have been shown to cause a subsequent accumulation of carbohydrates due to reduced sink strength, specific data quantifying the changes in starch, sucrose, or glucose levels in plants treated with this compound are limited. researchgate.net

A distinct visual symptom of this compound's phytotoxicity is the induction of chlorosis, a condition characterized by the yellowing of plant tissues due to a loss of chlorophyll. mcdowellsonoran.org Research has documented the indiscriminate herbicidal effects of TCA on various plant species, including woody plants. conicet.gov.ar

Field observations and experimental applications have shown that TCA can lead to significant damage to photosynthetic tissues. For instance, application of this compound to soil resulted in severe chlorosis in one-year-old Scots pine needles and the complete loss of two-year-old needles. conicet.gov.ar Similarly, birch trees treated with the compound exhibited strong yellow discoloration of their leaves. conicet.gov.ar This is attributed to a reduced synthesis of new chlorophyll, as TCA and the reactive oxygen species potentially generated interfere with photosynthetic processes. conicet.gov.ar The effect is often more pronounced in tissues exposed to direct sunlight, suggesting a photo-dependent component to the damage. conicet.gov.ar

Table 1: Observed Phytotoxic Effects of Trichloroacetic Acid (TCA) on Plant Pigmentation This table is interactive. You can sort and filter the data.

Carbohydrate Metabolism Alterations

Cellular and Molecular Responses in Plants

The metabolic disruptions caused by this compound are reflective of underlying damage at the cellular and molecular levels.

While many herbicides are known to induce oxidative stress by increasing the production of reactive oxygen species (ROS), leading to cellular damage like lipid peroxidation, direct research on this mechanism for this compound in plants is not extensively detailed in the available literature. frontiersin.orgpjoes.com The effects on nitrogen metabolism observed in pine trees are thought to be linked to a broader activation of stress and detoxification metabolism, which typically involves antioxidant systems. nih.gov

It is important to note that trichloroacetic acid is a common laboratory reagent used in the analytical procedures to measure markers of oxidative stress, such as in the thiobarbituric acid reactive substances (TBARS) assay for lipid peroxidation. frontiersin.org However, its use as a reagent in these tests does not provide information on its role as an inducer of oxidative stress in plants.

Interestingly, a study on rats exposed to TCA found little evidence for the induction of oxidative stress or lipid peroxidation in the liver, indicating that the compound's toxicity may not universally proceed via this mechanism, though these findings are not from a plant model. nih.gov Detailed studies quantifying oxidative stress markers (e.g., malondialdehyde, hydrogen peroxide) and the activity of key antioxidant enzymes (e.g., superoxide (B77818) dismutase, catalase) in plants following exposure to this compound are required for a complete understanding.

Plant hormones, or phytohormones, are critical signaling molecules that regulate nearly all aspects of growth, development, and response to stress. tandfonline.cominteresjournals.org Herbicides can act by disrupting these hormonal signals. For example, phenoxy herbicides mimic the natural plant hormone auxin, leading to uncontrolled and ultimately lethal growth. mcdowellsonoran.org

Despite the known importance of hormonal signaling in plant responses to chemical stressors, specific research detailing the effects of this compound on the balance of phytohormones (such as auxins, cytokinins, abscisic acid, or salicylic (B10762653) acid) or the perturbation of their respective signaling pathways in plants was not identified in the reviewed sources. tandfonline.comfrontiersin.orgnih.gov Elucidating whether TCA's herbicidal action involves interference with hormonal homeostasis remains an area for further investigation.

Table 2: Chemical Compounds Mentioned

Oxidative Stress Induction and Antioxidant Enzyme Activity

Selective Action Mechanisms in Different Plant Species

The selective herbicidal activity of this compound (TCA) is contingent upon a variety of physiological and biochemical differences among plant species. These differences influence the uptake, translocation, and metabolic degradation of the compound, ultimately determining a plant's susceptibility or tolerance.

Research has demonstrated that the primary mode of entry for TCA into plants is through the root system. cambridge.org The extent of root absorption and subsequent translocation to other parts of the plant, such as stems and leaves, varies significantly between species. cambridge.org This differential distribution plays a crucial role in its selective action.

One of the key factors in the selective herbicidal effect of sodium TCA is the differential accumulation of the compound within plant tissues. Studies have shown that tolerant species may restrict the movement of TCA, while susceptible species tend to accumulate it in higher concentrations. For instance, early research indicated that at certain application rates, corn and beans, which are susceptible to TCA, showed very little accumulation of the compound in their expressed sap. cambridge.org In contrast, peas, a more tolerant species, were found to have a relatively high concentration of TCA. cambridge.org This suggests that the mechanism of tolerance may not simply be the exclusion of the herbicide, but rather how the plant manages the compound once it has been absorbed.

Further investigations using radiolabeled NaC14-trichloroacetate have confirmed the presence of TCA within treated plants and have provided insights into its distribution. cambridge.org In experiments comparing corn (susceptible) and peas (relatively tolerant), it was found that no metabolic derivatives of TCA were detected in either species, indicating that the compound itself is the active agent. cambridge.org The study also quantified the uptake and distribution of TCA, revealing distinct patterns between the two species. cambridge.org

The selective action of sodium TCA is particularly notable in its effectiveness against grass-type plants like quack grass and Johnson grass, while showing less activity against broadleaf species. cambridge.orgrngr.net This selectivity is attributed to inherent physiological differences between these major plant groups.

The table below summarizes the differential responses of various plant species to this compound based on research findings.

Table 1: Differential Plant Species Response to this compound

Plant Species Response Category Key Research Findings
Corn (Zea mays) Susceptible Shows significant morphological changes at lower application rates. cambridge.org Expressed sap contains very little TCA at certain treatment levels. cambridge.org
Pea (Pisum sativum) Tolerant Accumulates a relatively high concentration of TCA in the expressed sap compared to susceptible species. cambridge.org
Beans (Phaseolus vulgaris) Susceptible Similar to corn, shows very little TCA in the expressed sap at certain treatment levels. cambridge.org
Quack Grass (Elymus repens) Susceptible Effectively controlled by sodium TCA. rngr.net

Table 2: Compound Names

Compound Name
This compound
Sodium acetate
Sodium trifluoroacetate
Trichloroacetic acid
Sodium hydroxide (B78521)
Carbon-14 Labeled Trichloroacetate
NaC14-trichloroacetate
C14-acetic acid
Chloroform (B151607)
Butanol
Chlorine
Acetic anhydride
Pyridine
Sodium chlorate
Sodium arsenite
Copper nitrate
Diesel oil
Ammonium sulfamate
Atlicide
Malondialdehyde
Trichloroacetic acid
Indole-3-acetic acid
Proline
Soluble sugars
Hydrogen peroxide
Oxygen
Trans-cinnamic acid
Sodium hypochlorite
Phosphoenolpyruvate
Malate
Oxaloacetate
Pyruvate
Aconitate
Citrate
Fumarate
Succinate
2-oxoglutarate
Isocitrate
Glutamate
NADH
FADH2
ATP
Glucose
Starch
Sucrose
Acetyl-CoA
Nicotinamide adenine (B156593) dinucleotide phosphate
α-ketoglutaric acid
Succinic acid
Fumaric acid
Abscisic acid
K+
Na+
Cl-
Ca2+
Eucalyptol
Vitamin C
Phenols
Carotenoids
Flavonoids
Esterase
Peroxidase
Superoxide dismutase
Singlet oxygen
Superoxide anions

Advanced Research Applications and Emerging Areas

Use in Proteomics Research

Sodium trichloroacetate (B1195264) and its parent acid, trichloroacetic acid (TCA), are prominently used in proteomics for the precipitation of proteins from solutions. nih.gov While TCA is a widely recognized protein precipitant, studies involving NaTCA at neutral pH have provided insights into the precipitation mechanism, indicating that the trichloroacetate moiety itself plays a role. nih.gov Research has shown that TCA-induced protein precipitation involves the reversible association of a stable, partially structured intermediate state, often referred to as a "molten globule-like" state. nih.gov

In comparative studies, NaTCA under neutral conditions was found to be a less potent precipitant than TCA. For instance, in one study, a maximum of 25% of the acidic fibroblast growth factor (aFGF) was precipitated using a 20% w/v NaTCA solution after a 4-hour incubation period. nih.gov Despite its lower precipitation efficiency compared to acidic TCA, NaTCA's utility in proteomics is significant. It is employed as a chaotropic agent, capable of dissociating proteinase-inhibitor complexes. nih.gov This property is valuable for assays designed to detect endogenous proteinase-inhibitor complexes in various biological systems. nih.gov

Furthermore, NaTCA serves as a protein denaturation reagent. nih.govoup.com It can induce changes in the secondary structure of proteins; for example, it has been observed to increase the helical content of ribonuclease A and lysozyme (B549824) while decreasing it in insulin (B600854) and α-chymotrypsin. oup.com This denaturation effect is more pronounced at neutral pH compared to other common denaturants like urea (B33335) or guanidine-HCl, making NaTCA a useful tool for studying protein folding, structure, and activity. oup.com Protocols have also been developed that use TCA, often in combination with other reagents like deoxycholate (DOC) or acetone, to effectively precipitate proteins from dilute solutions or complex mixtures, such as plant extracts, for subsequent proteomic analysis. plos.orgox.ac.uk

Reagent in Advanced Organic Synthesis

Sodium trichloroacetate is a key reagent in advanced organic synthesis, primarily valued as a precursor to highly reactive intermediates. cymitquimica.comcymitquimica.com Its most notable application is the generation of dichlorocarbene (B158193) (:CCl₂) through thermal decomposition. oregonstate.eduvaia.com This reaction proceeds under neutral conditions, which is advantageous for substrates that are sensitive to the basic conditions typically required for generating dichlorocarbene from chloroform (B151607). oregonstate.edugoogle.com The generated dichlorocarbene readily participates in cycloaddition reactions with olefins to form dichlorocyclopropyl adducts, which are versatile intermediates for synthesizing more complex molecules, including unusual steroid derivatives. oregonstate.edu

Another significant application is the introduction of the trichloromethyl group (-CCl₃) into organic molecules. wikipedia.org The decarboxylation of this compound produces the trichloromethyl anion (⁻CCl₃), a potent nucleophile that can attack various carbonyl compounds. wikipedia.org This reactivity has been harnessed in the decarboxylative trichloromethylation of aromatic aldehydes to synthesize 2,2,2-trichloromethylcarbinols. acs.orgnih.govacs.org These carbinols are important building blocks in organic chemistry, serving as precursors for α-substituted carboxylic acids, alkynes, and various heterocyclic systems. acs.org

Research has led to the development of efficient protocols for these transformations. For instance, electron-rich aromatic aldehydes react readily with NaTCA in dimethyl sulfoxide (B87167) (DMSO), while electron-deficient aldehydes require the addition of malonic acid to proceed efficiently and avoid side reactions. acs.orgacs.orgorganic-chemistry.org this compound is also used to prepare other useful reagents, such as trimethylsilyl (B98337) trichloroacetate, which is employed for the silylation of phenols, carboxylic acids, and amides. researchgate.net

Table 1: Applications of this compound in Organic Synthesis This table is interactive. Users can sort and filter the data.

Reaction Type Reagent System Substrate Product Reference
Dichlorocyclopropanation NaTCA (thermal decomp.) Olefins (e.g., steroid dienes) Dichlorocyclopropyl adducts oregonstate.edu
Trichloromethylation NaTCA Aromatic Aldehydes (electron-rich) 2,2,2-Trichloromethylcarbinols acs.org, acs.org
Trichloromethylation NaTCA / Malonic Acid Aromatic Aldehydes (electron-deficient) 2,2,2-Trichloromethylcarbinols acs.org, nih.gov, acs.org

The decarboxylative trichloromethylation of aldehydes using this compound has been successfully adapted for continuous flow synthesis. acs.orgnih.gov This modern synthetic approach offers significant advantages over traditional batch processing, particularly for reactions that are exothermic or involve the generation of gases, such as the decarboxylation of NaTCA which releases carbon dioxide (CO₂). organic-chemistry.org

Continuous flow setups allow for superior control over reaction parameters like temperature and mixing, enhancing safety and scalability. organic-chemistry.org By performing the decarboxylative trichloromethylation in a plug-flow reactor, researchers have achieved safe and efficient scale-up of the synthesis of 2,2,2-trichloromethylcarbinols. acs.orgnih.gov In a typical setup, a solution of the aldehyde and malonic acid in DMSO is mixed with a solution of this compound in tetrahydrofuran (B95107) (THF). acs.orgorganic-chemistry.org This configuration ensures a homogeneous reaction medium and prevents the precipitation of sodium salts, which could clog the reactor. acs.org

The use of continuous flow has enabled the transformation of several electron-deficient aldehydes on a 100 mmol scale, with yields ranging from 71% to 93%, demonstrating the robustness and efficiency of this methodology for large-scale production. acs.orgorganic-chemistry.org This advancement represents a safer and more efficient route to valuable synthetic intermediates. organic-chemistry.org

Table 2: Continuous Flow Synthesis of 2,2,2-Trichloromethylcarbinols This table is interactive. Users can sort and filter the data.

Aldehyde Substrate Scale Yield Reference
4-Nitrobenzaldehyde 100 mmol 93% acs.org
4-Cyanobenzaldehyde 100 mmol 85% acs.org
4-Chlorobenzaldehyde 100 mmol 71% acs.org

Biochemical Tool for Studying Cellular Processes

Beyond its applications in synthesis and proteomics, this compound serves as a valuable biochemical tool for investigating various cellular processes. cymitquimica.comchemimpex.com Its ability to act as a protein denaturant at neutral pH allows researchers to study protein structure, stability, and function. nih.govoup.com By inducing conformational changes and exposing buried amino acid residues like tyrosine and tryptophan, NaTCA helps in probing the structural integrity of proteins and their complexes. oup.com

In a notable application, NaTCA has been used to increase the sensitivity and precision of transcript mapping. wikipedia.orgosti.gov In this context, it promotes the efficient hybridization of RNA to DNA probes while simultaneously ensuring that any competing DNA:DNA duplexes remain denatured. osti.gov This selective action can eliminate the need for highly purified probes, simplifying experimental workflows. osti.gov

Furthermore, the chaotropic nature of NaTCA is exploited to study molecular interactions. High concentrations of this compound can effectively dissociate stable proteinase-inhibitor complexes. nih.gov This allows for the characterization of such complexes and the study of the enzymes and inhibitors involved, which is crucial for understanding regulatory pathways within cells. nih.gov The compound's effect on protein conformation, leading to the formation of partially structured intermediates, also provides a means to study the fundamental processes of protein folding and misfolding. nih.gov

Q & A

Q. What are the optimal laboratory-scale synthesis protocols for sodium trichloroacetate, and how do reaction conditions influence yield?

this compound is typically synthesized via neutralization of trichloroacetic acid with sodium hydroxide or carbonate under controlled conditions . Key factors include:

  • Solvent selection : Polar solvents like water or methanol enhance solubility and reaction efficiency .
  • Temperature : Neutralization at ambient temperature (20–25°C) minimizes decomposition risks .
  • Stoichiometry : A 1:1 molar ratio of trichloroacetic acid to sodium hydroxide ensures complete neutralization .
    Methodological Note : Monitor pH to confirm neutralization (target pH ~7–8) and use vacuum filtration to isolate the crystalline product. Yield can exceed 90% with precise stoichiometry and solvent drying .

Q. How can this compound be characterized for purity in aqueous solutions?

Ion chromatography (IC) with conductivity detection is a robust method for quantifying trichloroacetate (TCA⁻) ions in complex matrices like serum or urine . Key parameters:

  • Column : Low-capacity anion-exchange resin columns.
  • Eluent : 35 mM NaOH, 20 mM p-hydroxybenzonitrile, and 2% acetonitrile (pH 12.3).
  • Detection limit : 0.08 mg/L with a linear range of 0.3–33 mg/L .
    Validation : Spike recovery tests (98–101%) and coefficient of variation (<3%) ensure accuracy .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Personal protective equipment (PPE) : N95 respirator, nitrile gloves, and chemical-resistant goggles to prevent inhalation, skin contact, or eye exposure .
  • First aid : Immediate flushing with water for eye/skin exposure (15+ minutes) and medical consultation for ingestion .
  • Decomposition : Avoid heating above 100°C to prevent release of toxic gases (e.g., chlorine) .

Advanced Research Questions

Q. How does this compound induce salting-out effects in polymer studies despite its weak anion hydration?

In Hofmeister series studies, this compound exhibits dual behavior:

  • Binding affinity : Weakly hydrated TCA⁻ anions partition at hydrophobic interfaces (e.g., PNIPAM polymers), promoting electrostatic stabilization .
  • Salting-out : At higher concentrations, anion-induced water structuring reduces polymer solubility, overriding binding effects .
    Experimental design : Use differential scanning calorimetry (DSC) and dynamic light scattering (DLS) to correlate phase transitions with anion concentration. Atomic force microscopy (AFM) can visualize surface partitioning .

Q. What mechanistic role does this compound play in dichlorocarbene generation for cyclopropanation reactions?

Thermal decarboxylation of this compound in anhydrous solvents (e.g., DMF) generates dichlorocarbene (CCl₂), a key intermediate for cyclopropanation :

Decarboxylation : At 80–100°C, TCA⁻ loses CO₂ to form CCl₃⁻.

Carbene formation : CCl₃⁻ undergoes α-elimination to yield CCl₂.
Methodological considerations :

  • Use alkenes with electron-withdrawing groups to stabilize carbene intermediates.
  • Monitor reaction progress via GC-MS or NMR for cyclopropane ring formation .

Q. How does this compound affect assay reproducibility in chemiluminescence immunoassays, and how can this be mitigated?

this compound can disrupt protein-ligand equilibria by competing with target analytes (e.g., thyroxine, T4). In one study:

  • Interference mechanism : TCA⁻ displaces T4 from carrier proteins, causing signal variability .
  • Mitigation : Co-administration of 0.01% sodium salicylate improved correlation coefficients (R² > 0.99) by stabilizing protein interactions .
    Experimental validation : Compare dose-response curves with/without inhibitors using low/medium/high analyte concentrations .

Contradictions and Resolution

  • Hofmeister paradox : this compound’s salting-out effect contradicts its weak hydration. Resolution lies in concentration-dependent dominance of water structuring over interfacial binding .
  • Synthetic byproducts : Dichlorocarbene intermediates may form chlorinated side-products. Use scavengers (e.g., styrene) to trap reactive species .

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Reactant of Route 1
Sodium trichloroacetate
Reactant of Route 2
Sodium trichloroacetate

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